molecular formula C10H11F4NO B11760104 (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Cat. No.: B11760104
M. Wt: 237.19 g/mol
InChI Key: HVTYNYQPFHRCSV-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves the reaction of 3-fluorobenzylamine with 2-trifluoromethoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar in structure but with an alcohol functional group instead of an amine.

    3-Fluorobenzyl chloride: Contains a chloride group instead of the trifluoromethoxy-ethyl group.

    (3-Fluoro-benzyl)-hydrazine: Contains a hydrazine group instead of the trifluoromethoxy-ethyl group.

Uniqueness

(3-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is unique due to the combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11F4NO/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

HVTYNYQPFHRCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCOC(F)(F)F

Origin of Product

United States

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